molecular formula C14H21NO B11886384 2-[(3-Methoxyphenyl)methyl]azepane CAS No. 68841-07-6

2-[(3-Methoxyphenyl)methyl]azepane

Cat. No.: B11886384
CAS No.: 68841-07-6
M. Wt: 219.32 g/mol
InChI Key: OJEGIPFGVWEOGH-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyphenyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]azepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and azepane.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where azepane reacts with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]azepane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study the interactions of azepane derivatives with biological macromolecules.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may enhance binding affinity to these targets, leading to modulation of their activity. The azepane ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)methyl]azepane
  • 2-[(4-Methoxyphenyl)methyl]azepane
  • 2-[(3-Ethoxyphenyl)methyl]azepane

Comparison

2-[(3-Methoxyphenyl)methyl]azepane is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

68841-07-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]azepane

InChI

InChI=1S/C14H21NO/c1-16-14-8-5-6-12(11-14)10-13-7-3-2-4-9-15-13/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3

InChI Key

OJEGIPFGVWEOGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCCN2

Origin of Product

United States

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